molecular formula C18H22ClN3O B4620386 1,3-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

1,3-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

Cat. No. B4620386
M. Wt: 331.8 g/mol
InChI Key: CXAQKTLDTWUZES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves the catalytic hydrogenation of precursor compounds or the reaction between specific amines and esters under controlled conditions. For instance, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to the formation of pyrimido[1, 2-a]benzimidazoles through a series of steps including methylation, hydrogenation, and reduction, showcasing the complexity and versatility of synthetic routes for such compounds (Troxler & Weber, 1974).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by their stable ring systems and the functional groups attached to these rings. X-ray diffraction analysis confirms the structure of these compounds, providing insight into the spatial arrangement and confirming the identity of the synthesized molecules (Sparke et al., 2010).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, which is facilitated by the presence of activating groups. For example, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole demonstrates its reactivity towards nucleophilic substitution with pyridine in the absence of additional bases, highlighting the compound's chemical versatility (Sparke et al., 2010).

Scientific Research Applications

Antimicrobial and Anticancer Activities

Benzimidazole derivatives have been extensively studied for their biological activities, including antimicrobial and anticancer properties. For instance, novel benzyl-substituted N-heterocyclic carbene-silver acetate complexes, which include compounds similar in structure to the one , have shown significant cytotoxicity against human renal cancer cell lines and high antibacterial activity against both Gram-positive and Gram-negative bacteria (Patil et al., 2011). This suggests potential applications in developing new antimicrobial agents and cancer therapeutics.

Synthesis and Chemical Properties

The synthesis and study of benzimidazole derivatives reveal insights into their chemical properties and potential applications in developing new materials or chemical processes. For example, the synthesis of benzimidazolopeptides has demonstrated moderate to good anthelmintic activity against earthworm species and antimicrobial activity against fungal strains and bacterial strains, indicating their use in developing new pharmaceuticals (Dahiya & Pathak, 2007).

properties

IUPAC Name

1,3-dimethyl-5-[[(4-methylphenyl)methylamino]methyl]benzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O.ClH/c1-13-4-6-14(7-5-13)11-19-12-15-8-9-16-17(10-15)21(3)18(22)20(16)2;/h4-10,19H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAQKTLDTWUZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)N(C(=O)N3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
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1,3-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
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1,3-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
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1,3-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
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1,3-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
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1,3-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.